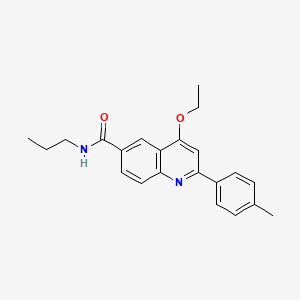![molecular formula C23H25N3O3S2 B6555853 N-(4-ethylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide CAS No. 1040653-75-5](/img/structure/B6555853.png)
N-(4-ethylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide (EPTPC) is a novel small molecule that has been studied for its potential use in a variety of scientific research applications. EPTPC has been studied for its potential to act as a ligand for a variety of receptors and enzymes, and has been demonstrated to have a variety of biochemical and physiological effects.
Scientific Research Applications
Drug Design and Delivery: Boronic Pinacol Esters
Boronic acids and their esters serve as building blocks for drug design and delivery systems. However, their stability in water is limited. Phenylboronic pinacol esters, including our compound, exhibit susceptibility to hydrolysis. The kinetics of this reaction depend on substituents in the aromatic ring, and the pH significantly influences the rate. Researchers must exercise caution when considering these esters for pharmacological purposes .
Antimicrobial Activity: Novel Pyrrole Derivatives
Our compound can be modified to create novel derivatives. For instance, a Mannich reaction involving an acidic proton adjacent to the carbonyl group leads to the synthesis of 5-((4-phenylpiperazin-1-yl)methyl)-1H-pyrrole-2-carboxamide. These derivatives may exhibit antimicrobial properties, contributing to the fight against microbial resistance .
Photodynamic Therapy (PDT): Benzoporphyrin Derivatives
Synthesizing benzoporphyrin derivatives, such as 5,10,15,20-tetrakis(4-ethylphenyl)porphyrin (TEtPP), offers potential for PDT. TEtPP shows promise due to its reaction yield close to 50%. PDT involves light activation of photosensitizers to generate reactive oxygen species, selectively destroying cancer cells or pathogens .
properties
IUPAC Name |
N-(4-ethylphenyl)-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S2/c1-2-18-8-10-19(11-9-18)24-23(27)22-21(12-17-30-22)31(28,29)26-15-13-25(14-16-26)20-6-4-3-5-7-20/h3-12,17H,2,13-16H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKQMCWBXUWONW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-methylphenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B6555787.png)
![[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6555789.png)

![8-[4-ethoxy-2-(4-methylphenyl)quinoline-6-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6555816.png)
![1-(4-{4-[4-methoxy-2-(4-methylphenyl)quinoline-6-carbonyl]piperazin-1-yl}phenyl)ethan-1-one](/img/structure/B6555833.png)
![N-(4-methylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B6555840.png)
![N-(3,5-dimethylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B6555847.png)
![N-(3-ethylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B6555850.png)
![3-[(4-phenylpiperazin-1-yl)sulfonyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B6555860.png)
![N-(3-fluorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B6555868.png)
![N-(3-fluoro-4-methylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B6555869.png)
![ethyl 3-{3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-amido}benzoate](/img/structure/B6555872.png)
![N-(3-chloro-4-methylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B6555879.png)